Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a tert-butyl group and a 1,2,4-triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with triazine precursors. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diphenylphosphide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide in THF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Lithium diphenylphosphide in THF.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and phosphine oxides .
Scientific Research Applications
Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and photonic properties.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazine moiety can bind to nucleophilic sites on enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate is unique due to its triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in binding to molecular targets, making it a valuable compound in medicinal and materials chemistry .
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-12(2,3)19-11(18)17-8-6-16(7-9-17)10-13-4-5-14-15-10/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQEXQKBNTFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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